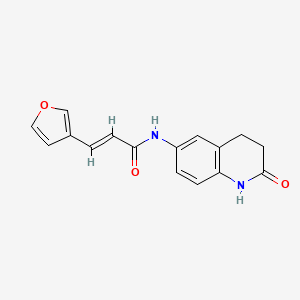
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a bioactive compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is not fully understood. However, it has been suggested that the anticancer activity of this compound is mediated through the induction of apoptosis and cell cycle arrest. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to possess antibacterial activity by disrupting bacterial cell membranes. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has several advantages for lab experiments. It is a bioactive compound that exhibits potent biological activities, making it an attractive candidate for drug development. Additionally, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. Additionally, the compound may exhibit toxicity at high concentrations, which could limit its use in vivo.
Future Directions
There are several future directions for the research on (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its antibacterial activity and explore its potential as an antibacterial agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory agent. Finally, future research could focus on developing novel derivatives of this compound with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide involves the reaction of furan-3-carboxaldehyde, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction followed by an intramolecular cyclization to form the final product.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(5-1-11-7-8-21-10-11)17-13-3-4-14-12(9-13)2-6-16(20)18-14/h1,3-5,7-10H,2,6H2,(H,17,19)(H,18,20)/b5-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUTZHRRKQQGQY-ORCRQEGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

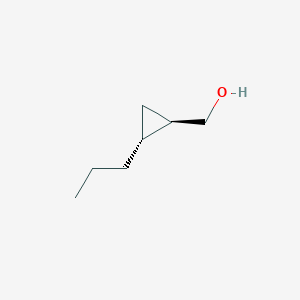
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)
![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)
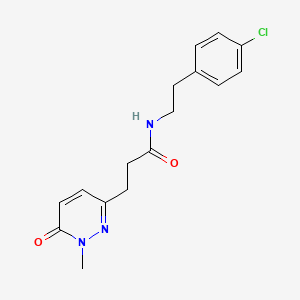

![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)
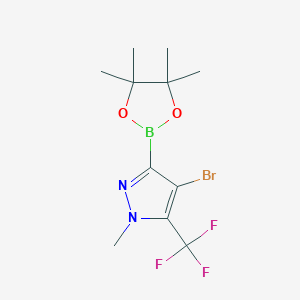
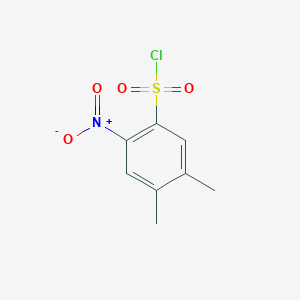
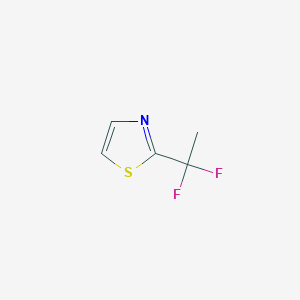

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2767658.png)